6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyranopyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-tert-butyl-4-(2,6-dichlorophenyl)-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
Uniqueness
6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C17H16ClN5O3 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H16ClN5O3/c1-17(2,3)14-13-12(8-4-5-10(18)11(6-8)23(24)25)9(7-19)15(20)26-16(13)22-21-14/h4-6,12H,20H2,1-3H3,(H,21,22) |
InChI Key |
FPRASYRHJBBQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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